An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1,8-diazaspiro[4.5]decane Dihydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1,8-diazaspiro[4.5]decane Dihydrochloride
Introduction: The Significance of Spirocyclic Diamines in Modern Drug Discovery
Spirocyclic scaffolds have emerged as a privileged structural class in medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance the pharmacological profile of drug candidates. Their inherent rigidity and defined spatial orientation of substituents can lead to improved potency, selectivity, and pharmacokinetic properties when compared to more flexible aliphatic or aromatic systems. The introduction of a spiro-center increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher success rates in clinical development.
Within this class, 1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride represents a key building block for the synthesis of novel therapeutic agents. As a diamine, it possesses two basic centers that can be functionalized to interact with biological targets, while the spirocyclic core provides a rigid framework to orient these functionalities in a precise manner. This guide provides a comprehensive overview of the anticipated physical properties of 1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride and details the rigorous experimental protocols required for their empirical determination. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively characterize this and similar compounds.
Molecular Structure and Physicochemical Profile
The structure of 1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride is characterized by a piperidine ring and a pyrrolidine ring sharing a single quaternary carbon atom. The ethyl group is attached to the nitrogen atom of the pyrrolidine ring. The dihydrochloride salt form indicates that both nitrogen atoms are protonated.
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation:
-
Ensure the 1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride sample is thoroughly dried to remove any residual solvent, which can act as an impurity.
-
Place a small amount of the sample on a clean, dry watch glass and grind it into a fine powder using a spatula.
-
Tamp the open end of a capillary melting point tube into the powder until a small amount of sample enters the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end. Repeat until a packed column of 2-3 mm in height is obtained. [1]
-
-
Instrumental Analysis:
-
Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C per minute.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Using a fresh sample, heat at a medium rate to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium. [1] * Record the temperature at which the first droplet of liquid appears (T_onset).
-
Continue heating slowly and record the temperature at which the last solid particle melts (T_complete).
-
The melting point is reported as the range from T_onset to T_complete.
-
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffers at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines for Biopharmaceutics Classification System (BCS) studies. [2] * Prepare a stock solution of 1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride of known concentration in a suitable solvent (e.g., methanol or DMSO) for creating a calibration curve.
-
-
Equilibration:
-
Add an excess amount of the solid compound to a known volume of each buffer solution in separate sealed vials. The excess solid ensures that a saturated solution is formed.
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium. [3]
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid.
-
Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Quantify the concentration against a standard calibration curve. The determined concentration represents the equilibrium solubility at that specific pH and temperature.
-
Spectroscopic Characterization
Rationale: NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms. [4]
Caption: General Workflow for NMR Analysis.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube. [4]2. Data Acquisition:
-
Acquire a ¹H NMR spectrum. Expected signals would include those for the ethyl group (a triplet and a quartet), and complex multiplets for the protons on the two rings of the spiro-decane core. The N-H protons may appear as broad signals.
-
Acquire a ¹³C NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule, including the spiro-carbon, the carbons of the two rings, and the two carbons of the ethyl group.
-
If necessary for complete structural assignment, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC (to correlate protons with their directly attached carbons).
-
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [5]For 1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride, key expected absorptions include N-H stretching from the ammonium salts and C-H stretching from the alkyl groups.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. [6] * Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Expected characteristic peaks: A broad absorption band in the 3200-2500 cm⁻¹ region corresponding to the N-H stretching of the ammonium hydrochloride salts, and sharp peaks in the 3000-2850 cm⁻¹ region corresponding to C-H stretching of the sp³-hybridized carbons.
-
Rationale: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. [7] Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile/water.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the mass spectrometer using an ESI source. ESI is a soft ionization technique suitable for polar, non-volatile compounds like amine salts.
-
Acquire the mass spectrum in positive ion mode.
-
The expected molecular ion would correspond to the free base (1-Ethyl-1,8-diazaspiro[4.5]decane) after in-source loss of the two HCl molecules. The primary observed ion would likely be the protonated free base [M+H]⁺, where M is the mass of the free base.
-
Conclusion
References
- BenchChem. (2025). A Technical Guide to the Physical Properties of N-ethyl-N-methyl-benzene-1,4-diamine.
- BenchChem. (2025). A Comparative Analysis of Physicochemical Properties: 4-Phenylpiperidine Free Base vs. Hydrochloride Salt.
- BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
- BenchChem. (2025). A Comparative Analysis of Physicochemical Properties: 4-Phenylpiperidine Free Base vs. Hydrochloride Salt.
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Lumen Learning. Properties of amines | Organic Chemistry II. Retrieved from [Link]
-
MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ethylenediamine Dihydrochloride? Retrieved from [Link]
-
PubChem. 1,4-Diazaspiro[4.5]decane | C8H16N2 | CID 231292. Retrieved from [Link]
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]
-
RTI Laboratories. FTIR Analysis. Retrieved from [Link]
-
Science Ready. All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]
-
SFERA. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]
-
University of Calgary. Melting point determination. Retrieved from [Link]
-
U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
Sources
- 1. idc-online.com [idc-online.com]
- 2. pharxmonconsulting.com [pharxmonconsulting.com]
- 3. N-(1-萘基)乙二胺二盐酸盐,ACS试剂, 98 C10H7NHCH2CH2NH2·2HCl [sigmaaldrich.com]
- 4. sfera.unife.it [sfera.unife.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. lib.au-plovdiv.bg:8081 [lib.au-plovdiv.bg:8081]
